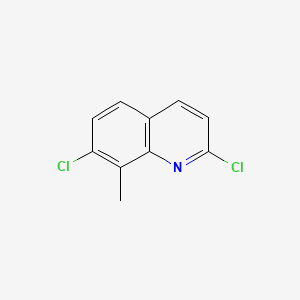
2,7-Dichlor-8-methylchinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichloro-8-methylquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic, and industrial chemistry. The compound’s molecular formula is C10H7Cl2N, and it has a molecular weight of approximately 212.075 Da .
Wissenschaftliche Forschungsanwendungen
2,7-Dichloro-8-methylquinoline has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s structurally similar compound, chlorquinaldol, is known to have antiseptic properties and is used in the treatment of bacterial infections .
Mode of Action
It’s suggested that 8-hydroxyquinolines, a group to which these compounds belong, are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors .
Biochemical Pathways
It’s worth noting that the structurally similar compound, chlorquinaldol, is known to have antimicrobial properties, suggesting that it may interfere with the biochemical pathways essential for the survival and replication of microorganisms .
Result of Action
Given its structural similarity to chlorquinaldol, it may exhibit similar antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-8-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould–Jacobs reaction is a well-known method for constructing the quinoline ring . This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent chlorination to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of 2,7-Dichloro-8-methylquinoline often employs catalytic systems and optimized reaction conditions to enhance yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are increasingly being adopted to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dichloro-8-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, which can replace the chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield aminoquinoline derivatives, which are important intermediates in the synthesis of antimalarial drugs .
Vergleich Mit ähnlichen Verbindungen
2,7-Dichloro-8-methylquinoline can be compared with other quinoline derivatives, such as:
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs like chloroquine.
5,7-Dichloro-8-hydroxy-2-methylquinoline: Known for its antimicrobial properties and used in various medicinal applications.
The uniqueness of 2,7-Dichloro-8-methylquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
2,7-dichloro-8-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWUNDFOALTTAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682423 |
Source


|
| Record name | 2,7-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-97-2 |
Source


|
| Record name | 2,7-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)
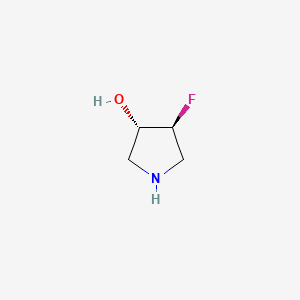
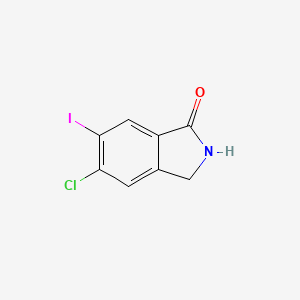
![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)


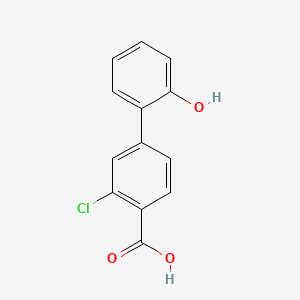
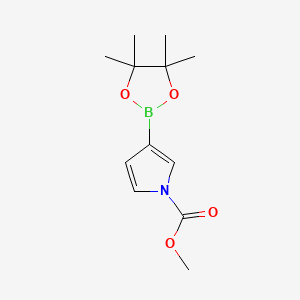
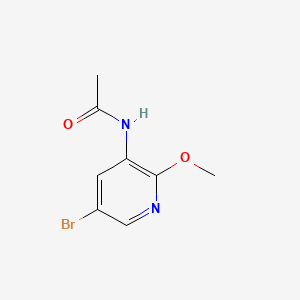
![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)
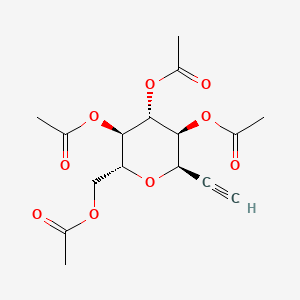
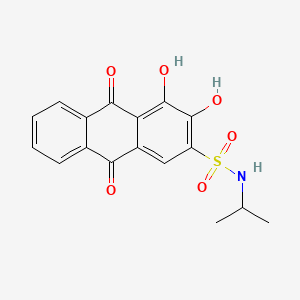
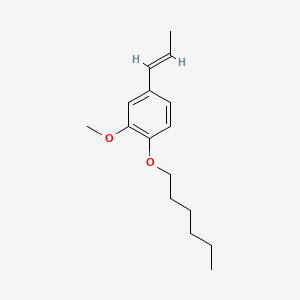
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)
